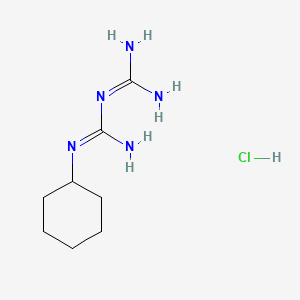
2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde is a compound that has been the subject of various studies due to its potential applications in the synthesis of heterocyclic compounds. The compound is derived from 4-oxo-4H-chromene-3-carbaldehyde and has been shown to undergo reactions to form pyrimidinochromenones, pyridinochromenones, and 2-amino-4-oxo-4H-chromene-3-carbonitrile derivatives .
Synthesis Analysis
The synthesis of 2-amino-4-oxo-4H-chromene-3-carbaldehyde derivatives has been achieved through different methods. One approach involves the electrocatalytic multicomponent assembly of aldehydes, 4-hydroxycoumarin, and malononitrile, which yields the derivatives in excellent yields under mild conditions . Another method includes a one-pot multicomponent reaction using an organocatalyst at room temperature, which has been applied to synthesize a compound with a similar structure, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, in high yield . Additionally, a catalyst-free synthesis in aqueous ethanol under ultrasound irradiation has been reported, which is an environmentally friendly protocol yielding a library of 2-amino-4H-chromene derivatives .
Molecular Structure Analysis
The molecular and crystal structure of a related compound, 2-amino-3-cyano-6-hydroxy-4-phenyl-4H-benzo[f]chromene, has been established by X-ray diffraction analysis. This study provides insights into the structural aspects of 2-aminochromenes, which can be extrapolated to understand the molecular structure of 2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde .
Chemical Reactions Analysis
2-Amino-4-oxo-4H-chromene-3-carbaldehyde derivatives are versatile intermediates that can undergo various chemical reactions. The compound has been used to synthesize pyrimidinochromenones and pyridinochromenones, which are important heterocyclic structures with potential biological activity . The reactivity of the amino group and the aldehyde functionality allows for the formation of diverse heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-4H-chromene derivatives are influenced by their molecular structure. For instance, the crystal structure of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile reveals intermolecular hydrogen bonding interactions, which can affect the compound's solubility and stability . The cytotoxic activities of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes have been determined, indicating that the substitution pattern on the chromene core can significantly influence biological activity . The environmentally friendly synthesis methods also highlight the importance of green chemistry in the development of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis and Reactions : The compound has been synthesized from 4-0xo-4H-chromen-3-carbaldehyde and used in reactions to produce pyrimidinochromenones, pyridinochromenones, and 2-amino-4-oxo-4H-chromene-3-carbonitrile (Petersen & Heitzer, 1976).
Biological Activity
- Antibacterial Properties : Several derivatives of 2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde have been evaluated for their antibacterial activities against various bacterial strains, showing varying degrees of effectiveness (Govori et al., 2013); (Behrami & Vaso, 2017).
Catalysis and Green Chemistry
- Ultrasound-Assisted Synthesis : The compound has been involved in ultrasound-assisted synthesis, contributing to the development of environmentally friendly chemical processes (Chavan et al., 2021).
- Catalyst-Free Synthesis : It has been used in catalyst-free syntheses, promoting more sustainable and efficient chemical reactions (Baral et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-6,8-dimethyl-4-oxochromene-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-6-3-7(2)11-8(4-6)10(15)9(5-14)12(13)16-11/h3-5H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATAUNOXQFPAJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=C(O2)N)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506963 |
Source


|
| Record name | 2-Amino-6,8-dimethyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6,8-dimethyl-4-oxo-4H-chromene-3-carbaldehyde | |
CAS RN |
68301-79-1 |
Source


|
| Record name | 2-Amino-6,8-dimethyl-4-oxo-4H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1281019.png)








